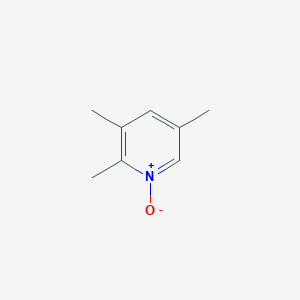

2,3,5-Trimethylpyridine 1-oxide

Description

BenchChem offers high-quality 2,3,5-Trimethylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trimethylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBDSWBSEXCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C([N+](=C1)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440623 | |

| Record name | 2,3,5-trimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74409-42-0 | |

| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74409-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-trimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,5-Trimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyridine 1-oxide, also known as 2,3,5-collidine N-oxide, is a heterocyclic organic compound with the chemical formula C₈H₁₁NO.[1] It is a derivative of pyridine and belongs to the family of pyridine N-oxides. These compounds are characterized by a nitrogen-oxygen bond, which significantly influences their physical and chemical properties compared to their parent pyridine counterparts. The presence of the N-oxide functional group and three methyl substituents on the pyridine ring gives 2,3,5-trimethylpyridine 1-oxide a unique set of characteristics that are of interest in various fields of chemical research and development, particularly in medicinal chemistry where pyridine N-oxides are recognized as important intermediates. This guide provides a comprehensive overview of the known physical properties of 2,3,5-trimethylpyridine 1-oxide, supported by experimental methodologies and spectroscopic insights.

Molecular Structure

The foundational step in understanding the physical properties of a compound is to visualize its molecular structure. The arrangement of atoms and bonds dictates its polarity, intermolecular forces, and ultimately its macroscopic properties.

"N" -- "C1" [len=1.5]; "C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "N" [len=1.5];

"N" -- "O" [len=1.2]; "C1" -- "C6" [len=1.5]; "C2" -- "C7" [len=1.5]; "C4" -- "C8" [len=1.5]; "C3" -- "H1" [len=1.2]; "C5" -- "H2" [len=1.2]; }

Caption: Molecular structure of 2,3,5-Trimethylpyridine 1-oxide.Summary of Physical Properties

The key physical properties of 2,3,5-Trimethylpyridine 1-oxide are summarized in the table below for quick reference. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 74409-42-0 | [1] |

| Melting Point | 40-41 °C or 42-44 °C | [2] |

| Boiling Point | 95-98 °C at 0.00998 Torr | |

| Density | ~0.99 g/cm³ (predicted) | |

| Physical Form | Solid or liquid | |

| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | |

| Appearance | Off-white to light brown solid |

Detailed Analysis of Physical Properties and Experimental Determination

A deeper understanding of the physical properties requires an appreciation for the experimental methods used for their determination. This section elaborates on the key properties and outlines the standard protocols for their measurement.

Melting Point

The melting point of a solid is a critical indicator of its purity. For 2,3,5-Trimethylpyridine 1-oxide, the reported melting point falls within the range of 40-44 °C.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broadened and depressed range suggests the presence of impurities.

Experimental Protocol for Melting Point Determination:

A common and effective method for determining the melting point is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline 2,3,5-Trimethylpyridine 1-oxide is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transitioned to a liquid is the end of the range.

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Powder" [label="Powder the solid sample"]; "Pack" [label="Pack into a capillary tube"]; "Powder" -> "Pack"; }

subgraph "cluster_Measurement" { label = "Measurement"; bgcolor="#E6F4EA"; "Place" [label="Place in melting point apparatus"]; "Heat" [label="Heat slowly (1-2°C/min)"]; "Observe" [label="Observe melting"]; "Record" [label="Record temperature range"]; "Place" -> "Heat" -> "Observe" -> "Record"; }

"Pack" -> "Place" [lhead="cluster_Measurement", ltail="cluster_Preparation", style=dashed]; }

Caption: Workflow for Melting Point Determination.Boiling Point

The boiling point of 2,3,5-Trimethylpyridine 1-oxide has been reported as 95-98 °C under reduced pressure (0.00998 Torr). Determining the boiling point at atmospheric pressure is likely to lead to decomposition due to the relatively high temperatures required. Therefore, vacuum distillation is the preferred method.

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

The boiling point at reduced pressure can be determined using a micro-boiling point method or during vacuum distillation.[5]

-

Apparatus Setup: A small quantity of the liquid sample is placed in a test tube or a distillation flask connected to a vacuum source and a manometer. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating and Pressure Control: The sample is heated gently while the pressure is maintained at a constant, reduced level.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded along with the corresponding pressure.

Solubility

Understanding the solubility of 2,3,5-Trimethylpyridine 1-oxide is crucial for its handling, purification, and application in various reactions. It is reported to be sparingly soluble in water and soluble in organic solvents like chloroform and methanol. The N-oxide group introduces polarity and the capacity for hydrogen bonding, which explains its limited solubility in water. The presence of the nonpolar pyridine ring and methyl groups contributes to its solubility in less polar organic solvents.

Experimental Protocol for Solubility Testing:

A systematic approach is used to determine the solubility of a compound in various solvents.[6][7]

-

Initial Screening: A small, measured amount of 2,3,5-Trimethylpyridine 1-oxide (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Solvent Series: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a solubility profile.[8]

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound. While specific, publicly available spectra for 2,3,5-Trimethylpyridine 1-oxide are limited, we can predict the expected spectral features based on its structure and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[10]

-

¹H NMR: The proton NMR spectrum of 2,3,5-Trimethylpyridine 1-oxide is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Protons: Two singlets or doublets are expected for the two protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

-

Methyl Protons: Three distinct singlets are anticipated for the three methyl groups at positions 2, 3, and 5. The chemical shifts will be influenced by their position on the ring and the electronic effects of the N-oxide group.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments.

-

Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the nitrogen and the N-oxide group will be significantly shifted.

-

Methyl Carbons: Three separate signals are expected for the three methyl carbons.

-

Standard Protocol for Acquiring NMR Spectra:

-

Sample Preparation: A small amount of the purified compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Tetramethylsilane (TMS) is often added as an internal standard.[12]

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The appropriate pulse sequence is applied, and the free induction decay (FID) signal is recorded.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]

-

N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is characteristic of the N-O stretching vibration in pyridine N-oxides.

-

C-H Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the "fingerprint" region (below 1500 cm⁻¹).

Standard Protocol for Acquiring IR Spectra:

-

Sample Preparation: For a solid sample like 2,3,5-Trimethylpyridine 1-oxide, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[15] If the sample is a low-melting solid, it can be melted and analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[14]

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[17]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3,5-Trimethylpyridine 1-oxide (m/z = 137).

-

Fragmentation Pattern: Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom (M-16) to give the corresponding pyridine fragment (m/z = 121). Further fragmentation of the pyridine ring and loss of methyl groups or other small molecules would also be expected.[18]

Standard Protocol for Acquiring Mass Spectra:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound, this can be done via direct insertion probe or gas chromatography (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) can be used.[19]

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).[17]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[20]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthesis Overview

2,3,5-Trimethylpyridine 1-oxide is typically synthesized by the N-oxidation of its corresponding pyridine precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[21] The most common oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.

"Start" [label="2,3,5-Trimethylpyridine", shape=ellipse, style=filled, fillcolor="#D1E2FC"]; "Reagent" [label="H₂O₂ / Acetic Acid", shape=ellipse, style=filled, fillcolor="#CEEAD6"]; "Reaction" [label="N-Oxidation"]; "Product" [label="2,3,5-Trimethylpyridine 1-oxide", shape=ellipse, style=filled, fillcolor="#FCE8B2"]; "Purification" [label="Purification (e.g., Crystallization)"];

"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; "Product" -> "Purification"; }

Caption: Synthetic pathway to 2,3,5-Trimethylpyridine 1-oxide.The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product is typically purified by crystallization. The identity and purity of the synthesized 2,3,5-Trimethylpyridine 1-oxide are then confirmed by measuring its physical properties and analyzing its spectroscopic data as described in the sections above.[21]

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2,3,5-Trimethylpyridine 1-oxide, a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, melting point, boiling point, solubility, and spectroscopic characteristics is essential for its effective use in research and development. The experimental protocols outlined herein provide a framework for the reliable determination of these properties, ensuring the quality and consistency of this important chemical intermediate.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Melting point determination. University of Calgary. Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

EXPERIMENT 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Experiment 1 - Melting Points. Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. Michigan State University. Retrieved from [Link]

-

Infrared Spectroscopy: A Key to Organic Structure - Yale-New Haven Teachers Institute. Retrieved from [Link]

-

Melting Point. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Micro-boiling point measurement. University of Calgary. Retrieved from [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry. (2021, November 17). American Chemical Society. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Infrared Spectroscopy | ACS Reagent Chemicals. (2017, February 28). American Chemical Society. Retrieved from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide - Organomation. Retrieved from [Link]

-

IR Spectroscopy Tutorial - Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Best Practice Guide for Generating Mass Spectra. - The Royal Society of Chemistry. Retrieved from [Link]

-

Determination of Boiling Point (B.P):. Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. Michigan State University. Retrieved from [Link]

-

Mass Spectrometry - MSU chemistry. Michigan State University. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

1.3 Mass spectrometry (MS) - Organic Chemistry II - Fiveable. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10). National Center for Biotechnology Information. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Retrieved from [Link]

-

2,3,5-Trimethyl-1-oxidopyridin-1-ium | C8H11NO | CID 10486907 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

2,3,5-trimethylpyridine 1-oxide | CAS 74409-42-0 | AMERICAN ELEMENTS ®. American Elements. Retrieved from [Link]

-

Synthesis of 2,3,5-trimethyl-pyridine-N-oxide - PrepChem.com. Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

2,3,5-Trimethylpyridine - Optional[ATR-IR] - Spectrum - SpectraBase. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2,3,5-Trimethylpyridine-1-Oxide | 74409-42-0 [chemicalbook.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fiveable.me [fiveable.me]

- 21. prepchem.com [prepchem.com]

2,3,5-Trimethylpyridine 1-oxide chemical structure and IUPAC name.

An In-Depth Technical Guide to 2,3,5-Trimethylpyridine 1-oxide: Structure, Synthesis, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylpyridine 1-oxide, a heterocyclic N-oxide that serves as a crucial intermediate in organic synthesis. The document details its chemical structure and IUPAC nomenclature, physicochemical properties, and a validated protocol for its synthesis. Furthermore, it explores the compound's chemical reactivity, with a particular focus on its application as a precursor in the synthesis of pharmacologically relevant molecules. This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical utility and experimental considerations associated with this compound.

Chemical Identity and Structure

2,3,5-Trimethylpyridine 1-oxide is an aromatic heterocyclic compound. The presence of the N-oxide functional group significantly influences the electron distribution within the pyridine ring, altering its reactivity compared to the parent pyridine, 2,3,5-collidine.

-

IUPAC Name: 2,3,5-trimethyl-1-oxidopyridin-1-ium[1]

-

Synonyms: 2,3,5-Trimethylpyridine N-oxide, 2,3,5-collidine-N-oxide[1][3]

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of 2,3,5-trimethylpyridine 1-oxide are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Physical Form | Solid or liquid | [5] |

| Melting Point | 40-44 °C | [6][7] |

| Purity | ≥95% | [5] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [5] |

| InChI Key | YSBDSWBSEXCSSE-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC(=C([O-])C)C | [1] |

Synthesis of 2,3,5-Trimethylpyridine 1-oxide

The synthesis of 2,3,5-trimethylpyridine 1-oxide is typically achieved through the N-oxidation of its corresponding pyridine precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The most common oxidizing agent for this transformation is hydrogen peroxide in an acidic medium, such as glacial acetic acid.[6][8][9] This method is effective and scalable, making it suitable for laboratory and industrial production.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2,3,5-trimethylpyridine 1-oxide.

Materials:

-

2,3,5-Trimethylpyridine (2,3,5-collidine)

-

Glacial Acetic Acid

-

30-35% Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Methylene Chloride

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ether/Petroleum Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3,5-trimethylpyridine in glacial acetic acid.[8][9]

-

First Oxidation Step: While stirring at room temperature, slowly add a portion of the hydrogen peroxide solution dropwise to the reaction mixture.[6][8]

-

Heating: After the initial addition, heat the reaction mixture to 80-90°C and stir overnight.[8][9]

-

Second Oxidation Step: Cool the mixture to 40°C and add another portion of hydrogen peroxide. Reheat the mixture to 80-90°C and stir for an additional 24 hours.[6][8][9]

-

Workup:

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.[6][8][9]

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[6][8][9]

-

Purification: Recrystallize the crude product from a solvent system such as ether/petroleum ether to obtain pure 2,3,5-trimethylpyridine 1-oxide.[6][8] The identity of the product should be confirmed by ¹H and ¹³C NMR.[9][10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,3,5-trimethylpyridine 1-oxide.

Chemical Reactivity and Applications

2,3,5-Trimethylpyridine 1-oxide is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-oxide group activates the pyridine ring for electrophilic substitution, especially at the 4-position.

A significant application of this compound is in the preparation of omeprazole, a proton pump inhibitor.[10] A critical step in this synthesis is the nitration of 2,3,5-trimethylpyridine 1-oxide to form 4-nitro-2,3,5-trimethylpyridine 1-oxide.[10]

Nitration of 2,3,5-Trimethylpyridine 1-oxide

This reaction introduces a nitro group at the 4-position of the pyridine ring, which can then be further functionalized.

Reaction:

2,3,5-trimethylpyridine 1-oxide is dissolved in concentrated sulfuric acid and treated with a nitrating mixture (a combination of concentrated sulfuric acid and nitric acid) at an elevated temperature (e.g., 90°C) to yield 2,3,5-trimethyl-4-nitropyridine 1-oxide.[10] This intermediate can then be converted to 4-methoxy-2,3,5-trimethylpyridine 1-oxide, another precursor in the synthesis of omeprazole.[10][11]

Reaction Pathway Diagram

Caption: Nitration of 2,3,5-trimethylpyridine 1-oxide.

Characterization

The structural confirmation of 2,3,5-trimethylpyridine 1-oxide is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the methyl groups and the aromatic protons, as well as the overall structure of the molecule.[9][10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic N-O stretching vibration.

Conclusion

2,3,5-Trimethylpyridine 1-oxide is a valuable and versatile chemical intermediate. Its synthesis from 2,3,5-collidine is a well-established process. The reactivity of the N-oxide, particularly its susceptibility to electrophilic substitution, makes it a key building block in the synthesis of pharmaceuticals like omeprazole. This guide provides the essential technical information for researchers and scientists working with this compound.

References

-

PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine 1-oxide. Retrieved from [Link][6][8]

-

PubChem. (n.d.). 2,3,5-Trimethyl-1-oxidopyridin-1-ium. Retrieved from [Link][1]

-

PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Retrieved from [Link][9]

-

American Elements. (n.d.). 2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link][2]

-

Chemsrc. (n.d.). 2,3,5-Trimethylpyridine N-oxide. Retrieved from [Link][7]

-

European Patent Office. (1984). Intermediates for the preparation of omeprazole (Patent No. 0103553). Retrieved from [10]

-

PubChem. (n.d.). 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link][11]

Sources

- 1. 2,3,5-Trimethyl-1-oxidopyridin-1-ium | C8H11NO | CID 10486907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. 2,3,5-Trimethylpyridine-1-Oxide | 74409-42-0 [chemicalbook.com]

- 5. 2,3,5-trimethylpyridine 1-oxide | 74409-42-0 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 2,3,5-Trimethylpyridine N-oxide | CAS#:74409-42-0 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 11. 4-Methoxy-2,3,5-trimethylpyridine 1-oxide | C9H13NO2 | CID 10702237 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crucial Role of 2,3,5-Trimethylpyridine 1-oxide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 74409-42-0

Introduction: Beyond a Simple Heterocycle

2,3,5-Trimethylpyridine 1-oxide, a derivative of pyridine, holds a significant position in the landscape of pharmaceutical manufacturing. While its name might suggest a simple heterocyclic compound, its true importance lies in its function as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. This guide provides an in-depth exploration of 2,3,5-trimethylpyridine 1-oxide, from its synthesis and chemical properties to its critical application in the production of blockbuster drugs like omeprazole. Understanding the nuances of this compound is essential for chemists and researchers involved in the development and optimization of synthetic routes for these vital medicines.[1][2]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of 2,3,5-trimethylpyridine 1-oxide is fundamental for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 74409-42-0 | [3] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Melting Point | 40-44 °C | PrepChem.com |

| Appearance | Solid or liquid | Sigma-Aldrich |

| Synonyms | 2,3,5-Collidine-N-oxide, 2,3,5-Trimethylpyridine N-oxide | [4] |

Safety Information: 2,3,5-Trimethylpyridine 1-oxide is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Synthesis of 2,3,5-Trimethylpyridine 1-oxide: A Detailed Protocol

The most common and well-documented method for the synthesis of 2,3,5-trimethylpyridine 1-oxide is the oxidation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

Experimental Protocol: Oxidation of 2,3,5-Trimethylpyridine

This protocol is based on a well-established procedure in the scientific literature.

Materials:

-

2,3,5-Trimethylpyridine (2,3,5-collidine)

-

Glacial Acetic Acid

-

30-35% Hydrogen Peroxide solution

-

Sodium Hydroxide (concentrated solution)

-

Sodium Chloride

-

Methylene Chloride (Dichloromethane)

-

Sodium Sulfate (anhydrous)

-

Ether

-

Petroleum Ether

Procedure:

-

In a suitable reaction vessel, dissolve 2,3,5-trimethylpyridine in glacial acetic acid.

-

At room temperature, add a 30% hydrogen peroxide solution dropwise to the stirred solution.

-

After the initial addition, heat the reaction mixture to 80°C and continue stirring overnight.

-

Cool the mixture to 40°C and add a second portion of 30% hydrogen peroxide.

-

Reheat the mixture to 80°C and stir for an additional 24 hours.

-

After the reaction is complete, cool the mixture and remove the excess acetic acid under reduced pressure (in vacuo).

-

Dissolve the residue in water and carefully make the solution basic by adding a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Saturate the aqueous solution with sodium chloride to facilitate extraction.

-

Extract the product into methylene chloride (perform at least three extractions).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

The resulting crude product can be crystallized from a mixture of ether and petroleum ether to yield pure 2,3,5-trimethylpyridine 1-oxide with a melting point of 42-44°C.[5]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and also reacts with hydrogen peroxide to form peracetic acid in situ, which is the primary oxidizing agent.

-

Stepwise Addition of Hydrogen Peroxide and Heating: The reaction is exothermic. Staged addition and controlled heating are crucial for safety and to manage the reaction rate, preventing runaway reactions.

-

Basification with Sodium Hydroxide: Neutralizes the acetic acid and deprotonates the product, making it less water-soluble and facilitating its extraction into an organic solvent.

-

Salting Out with Sodium Chloride: Increases the ionic strength of the aqueous layer, further decreasing the solubility of the organic product and improving extraction efficiency.

Catalytic Synthesis for Improved Safety and Yield

Concerns over the safety of using concentrated hydrogen peroxide and acetic acid at elevated temperatures have led to the development of catalytic methods. These approaches offer milder reaction conditions and can improve yields.

One such method employs molybdophosphoric acid or ammonium molybdate as a catalyst. This process involves the oxidation of 2,3,5-trimethylpyridine with hydrogen peroxide in the presence of the catalyst, followed by concentration and distillation under reduced pressure to obtain the N-oxide. This catalytic method is described as being milder, safer, and providing a higher yield, making it more suitable for industrial-scale production.

The Role of 2,3,5-Trimethylpyridine 1-oxide in Omeprazole Synthesis

The primary industrial application of 2,3,5-trimethylpyridine 1-oxide is as a key starting material in the multi-step synthesis of omeprazole and related proton pump inhibitors. The N-oxide functionality plays a crucial role in directing subsequent chemical transformations of the pyridine ring.

The synthetic pathway from 2,3,5-trimethylpyridine 1-oxide to the pyridine core of omeprazole generally involves the following key steps:

-

Nitration: The pyridine ring is nitrated, typically at the 4-position, using a mixture of nitric acid and sulfuric acid. The N-oxide group activates the ring towards electrophilic substitution.

-

Methoxylation: The nitro group is then displaced by a methoxy group through nucleophilic aromatic substitution.

-

Functionalization of the Methyl Group: The methyl group at the 2-position is functionalized, often via chlorination, to allow for coupling with the benzimidazole moiety of omeprazole.

Caption: Synthetic pathway from 2,3,5-Trimethylpyridine to Omeprazole.

Spectroscopic Data and Characterization

While several sources confirm the identity of synthesized 2,3,5-trimethylpyridine 1-oxide using ¹H and ¹³C NMR, publicly available, detailed spectral data with peak assignments is scarce.[5] Commercial suppliers may provide this information upon request with a purchase. For researchers synthesizing this compound, characterization would involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. In the ¹H NMR spectrum, one would expect to see shifts in the aromatic proton signals and the methyl group protons compared to the starting 2,3,5-trimethylpyridine, due to the electronic effect of the N-oxide group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-O stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (137.18 g/mol ) and provide information about its fragmentation pattern.

For reference, spectral data for the starting material, 2,3,5-trimethylpyridine, is widely available.[6][7]

Conclusion: A Cornerstone of Pharmaceutical Synthesis

2,3,5-Trimethylpyridine 1-oxide is a prime example of a seemingly simple molecule that plays a critical and enabling role in the synthesis of complex and important pharmaceuticals. Its preparation, while based on classical organic chemistry principles, has been refined to improve safety and efficiency. A thorough understanding of its properties, synthesis, and reactivity is indispensable for any scientist or researcher working in the field of drug development and manufacturing, particularly in the context of proton pump inhibitors. The continued optimization of the synthesis of this key intermediate will undoubtedly contribute to the more efficient and sustainable production of these life-changing medicines.

References

-

PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Retrieved from [Link]

-

Human Metabolome Database. (2015). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. Retrieved from [Link]

-

American Elements. (n.d.). 2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethyl-1-oxidopyridin-1-ium. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2,3,5-Trimethylpyridine-1-Oxide | 74409-42-0 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. klivon.com [klivon.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2,3,5-trimethyl- [webbook.nist.gov]

Molecular weight and formula of 2,3,5-Trimethylpyridine 1-oxide.

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 2,3,5-Trimethylpyridine 1-oxide, a pivotal chemical intermediate. It details the compound's core molecular attributes, synthesis protocols, and significant applications in the pharmaceutical industry, providing essential information for professionals engaged in chemical research and drug development.

Core Molecular Attributes

2,3,5-Trimethylpyridine 1-oxide, also known by its synonym 2,3,5-collidine-N-oxide, is a heterocyclic organic compound whose fundamental properties are critical for its application in advanced chemical synthesis.[1][2]

| Attribute | Value |

| Chemical Formula | C₈H₁₁NO[2][3][4] |

| Molecular Weight | 137.18 g/mol [2][3][4] |

| CAS Number | 74409-42-0[2][3][5] |

| PubChem CID | 10486907[3][4] |

Molecular Structure

The structure consists of a pyridine ring substituted with three methyl groups at the 2, 3, and 5 positions. The key functional group is the N-oxide, where the ring's nitrogen atom is oxidized. This feature fundamentally alters the electronic properties of the aromatic ring, making it a versatile intermediate for further chemical modification.

Caption: Molecular structure of 2,3,5-Trimethylpyridine 1-oxide.

Synthesis Protocol: N-Oxidation of 2,3,5-Collidine

The primary industrial route to 2,3,5-Trimethylpyridine 1-oxide is the direct oxidation of its precursor, 2,3,5-trimethylpyridine (2,3,5-collidine).

Rationale for Experimental Design

-

Oxidant Selection : Hydrogen peroxide (H₂O₂) is the oxidant of choice due to its high reactivity, cost-effectiveness, and the benign nature of its primary byproduct, water. This simplifies the purification process and reduces environmental impact.

-

Catalytic Solvent : Glacial acetic acid serves as both the solvent and a catalyst. It reacts with H₂O₂ to form peracetic acid in situ, a more potent oxidizing agent that readily facilitates the N-oxidation of the pyridine nitrogen.

-

Process Control : The reaction is exothermic and requires careful temperature management. A staged addition of the oxidant and controlled heating ensures a safe reaction profile while maximizing yield and minimizing the formation of byproducts.

Step-by-Step Experimental Methodology

The following protocol is a consolidated representation of established laboratory and industrial-scale synthesis methods.[6][7][8]

-

Reactor Charging : In a suitable reaction vessel, charge 2,3,5-trimethylpyridine (1.0 equivalent) followed by glacial acetic acid (approximately 10 volumes).

-

First Oxidation Stage : Cool the mixture to below 40°C. Add a 30-35% solution of hydrogen peroxide (approximately 0.4 equivalents) dropwise while maintaining the temperature with external cooling.

-

Reaction Drive : Upon completion of the addition, heat the mixture to 80-90°C. Maintain this temperature with stirring for several hours (typically overnight) to ensure the reaction proceeds significantly.[6][7][8]

-

Completion Stage : Cool the reaction mixture to 40°C and add a second, smaller portion of hydrogen peroxide (approximately 0.12 equivalents). Re-heat the mixture to 90°C and hold for an additional 3 to 24 hours to drive the reaction to completion.[6][7][8]

-

Quenching and Neutralization :

-

After cooling, remove excess acetic acid via vacuum distillation.

-

Dissolve the residue in water.

-

Carefully add a concentrated solution of sodium hydroxide to neutralize the mixture to a pH of ~10, maintaining a low temperature with an ice bath.

-

Saturate the aqueous phase with sodium chloride to decrease the product's solubility.

-

-

Product Extraction and Isolation :

-

Perform multiple extractions of the aqueous layer using methylene chloride (CH₂Cl₂).

-

Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

-

Final Purification : The crude product is purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield the final product as a solid.[6][7] The identity and purity are typically confirmed using ¹H and ¹³C NMR spectroscopy.[8][9][10]

Caption: A simplified workflow for the synthesis of 2,3,5-Trimethylpyridine 1-oxide.

Application in Drug Development: The Omeprazole Pathway

While not an active pharmaceutical ingredient (API), 2,3,5-Trimethylpyridine 1-oxide is a cornerstone intermediate in the synthesis of several major drugs, most notably the proton pump inhibitor (PPI) omeprazole.[9][11]

Its role is to serve as the starting framework for constructing the substituted pyridine portion of the omeprazole molecule. The N-oxide group is instrumental in directing subsequent chemical reactions, such as nitration, to a specific position on the pyridine ring (the 4-position).[9] This chemo-selectivity is crucial for building the complex molecular architecture required for the drug's therapeutic activity.

Physicochemical and Spectroscopic Data

| Property | Value |

| Physical Appearance | Solid or liquid[5] |

| Melting Point | 40-44 °C[6][7][12] |

| Recommended Storage | 2-8 °C, under an inert atmosphere[5] |

Standard analytical techniques used for quality control and structural confirmation include:

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to verify the chemical structure and assess purity.[8][9][10]

-

Mass Spectrometry (MS) : This technique is employed to confirm the molecular weight of the compound.[10]

Conclusion

2,3,5-Trimethylpyridine 1-oxide is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry. A thorough understanding of its chemical properties, a well-defined and scalable synthesis protocol, and its strategic role in the synthesis of APIs like omeprazole make it a subject of significant interest to chemical researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for its effective and safe utilization in a professional laboratory or industrial setting.

References

-

PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine 1-oxide. Retrieved from [Link]

-

American Elements. (n.d.). 2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10486907, 2,3,5-Trimethyl-1-oxidopyridin-1-ium. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,3,5-Trimethylpyridine N-oxide CAS 74409-42-0. Retrieved from [Link]

-

European Patent Office. (1984). Patent EP0103553A2: Intermediates for the preparation of omeprazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Chemical Intermediates: The Case of 2,3,5-Trimethylpyridine N-Oxide. Retrieved from [Link]

Sources

- 1. 2,3,5-Trimethylpyridine-1-Oxide | 74409-42-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. americanelements.com [americanelements.com]

- 4. 2,3,5-Trimethyl-1-oxidopyridin-1-ium | C8H11NO | CID 10486907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-trimethylpyridine 1-oxide | 74409-42-0 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 10. klivon.com [klivon.com]

- 11. nbinno.com [nbinno.com]

- 12. 2,3,5-Trimethylpyridine N-oxide | CAS#:74409-42-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3,5-Trimethylpyridine 1-oxide

Introduction

2,3,5-Trimethylpyridine 1-oxide, a derivative of pyridine, holds significance in various chemical syntheses, including in the development of pharmaceutical compounds. Its structural elucidation is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such molecules. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral data for 2,3,5-trimethylpyridine 1-oxide. We will delve into the predicted spectral data, the underlying principles of chemical shifts and coupling constants, a standard experimental protocol for data acquisition, and a thorough interpretation of the spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the characterization of heterocyclic compounds.

Molecular Structure and Predicted NMR Spectral Data

The structure of 2,3,5-trimethylpyridine 1-oxide, with the conventional numbering of the pyridine ring, is presented below. The presence of the N-oxide functional group and three methyl substituents on the pyridine ring significantly influences the electronic environment and, consequently, the NMR chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit two signals for the aromatic protons and three distinct signals for the methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing and anisotropic effects of the N-oxide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | s | - |

| H-4 | ~7.0 - 7.2 | s | - |

| 2-CH₃ | ~2.4 - 2.6 | s | - |

| 3-CH₃ | ~2.2 - 2.4 | s | - |

| 5-CH₃ | ~2.3 - 2.5 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show five signals for the aromatic carbons and three signals for the methyl carbons. The N-oxide group generally shields the C-2 and C-4 positions while deshielding the C-3 and C-5 positions relative to the parent pyridine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~128 - 130 |

| C-4 | ~125 - 127 |

| C-5 | ~135 - 137 |

| C-6 | ~138 - 140 |

| 2-CH₃ | ~17 - 19 |

| 3-CH₃ | ~15 - 17 |

| 5-CH₃ | ~16 - 18 |

Principles of Spectral Interpretation

The predicted chemical shifts are based on established principles of NMR spectroscopy and analysis of data from related compounds.

¹H NMR Spectrum

-

Aromatic Protons: The protons at the C-6 and C-4 positions are expected to be singlets due to the absence of adjacent protons. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to its proximity to the electronegative N-oxide group. The H-4 proton will likely appear at a higher field compared to H-6.

-

Methyl Protons: The three methyl groups will each give rise to a singlet, as there are no adjacent protons to cause splitting. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring, with minor variations due to their respective positions relative to the N-oxide group.

¹³C NMR Spectrum

-

Aromatic Carbons: The chemical shifts of the ring carbons are significantly affected by the N-oxide group and the methyl substituents. The C-2 and C-6 carbons, being adjacent to the nitrogen, are expected to be the most downfield. The N-oxide functionality typically results in a shielding of the C-2 and C-4 positions and a deshielding of the C-3 and C-5 positions compared to the non-oxidized pyridine.

-

Methyl Carbons: The signals for the three methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3,5-trimethylpyridine 1-oxide.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of 2,3,5-trimethylpyridine 1-oxide with atom numbering.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 2,3,5-trimethylpyridine 1-oxide. While the presented spectral data is predictive, it is grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocol offers a robust methodology for obtaining high-quality data, which is crucial for the accurate structural verification of this and similar compounds in a research and development setting. The combination of theoretical understanding and practical guidance herein serves as a valuable resource for scientists working with substituted pyridine N-oxides.

References

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, The Royal Society of Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. PrepChem. [Link]

-

PubChem. (n.d.). 2,3,5-Trimethyl-1-oxidopyridin-1-ium. National Center for Biotechnology Information. [Link]

Mass spectrometry fragmentation pattern of 2,3,5-Trimethylpyridine 1-oxide.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,5-Trimethylpyridine 1-Oxide

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,5-trimethylpyridine 1-oxide. As a member of the heteroaromatic N-oxide class, this compound exhibits characteristic fragmentation pathways heavily influenced by the N-oxide functional group and the presence of multiple alkyl substituents on the pyridine ring. This document elucidates the primary fragmentation mechanisms, including deoxygenation, hydroxyl radical loss, and rearrangements involving the methyl groups. The insights presented herein are critical for researchers in analytical chemistry, drug metabolism, and synthetic chemistry who rely on mass spectrometry for structural elucidation and impurity profiling of N-oxide-containing molecules.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of compounds utilized extensively in organic synthesis, catalysis, and pharmacology.[1] The N-oxide moiety alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.[1] Furthermore, N-oxide derivatives are common metabolites of pharmaceutical compounds containing pyridine rings. Therefore, their unambiguous identification is a critical task in drug development and toxicology.

Mass spectrometry is an indispensable tool for the structural characterization of these molecules. Understanding their fragmentation behavior is paramount for distinguishing N-oxide isomers from hydroxylated analogues and for identifying unknown N-oxide-containing compounds in complex matrices.[2][3] This guide focuses on 2,3,5-trimethylpyridine 1-oxide (also known as 2,3,5-collidine-N-oxide) as a representative example to explore the interplay between the N-oxide function and multiple alkyl substituents under mass spectrometric conditions.

Molecular Characteristics

A foundational understanding of the analyte's properties is essential before interpreting its mass spectrum.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO | [4][5] |

| Average Molecular Weight | 137.18 g/mol | [4] |

| Monoisotopic Mass | 137.08406 Da | [4] |

| IUPAC Name | 2,3,5-trimethyl-1-oxidopyridin-1-ium | [4] |

Core Fragmentation Mechanisms of Alkylpyridine N-Oxides

The fragmentation of alkylpyridine N-oxides is governed by several competing pathways initiated by the high-energy electron impact. The N-oxide group is the primary charge localization site and dictates the subsequent bond cleavages.

Deoxygenation: The [M-16]⁺• Ion

The most characteristic fragmentation of aromatic N-oxides is the loss of an oxygen atom, resulting in an [M-16]⁺• radical cation.[2][6] This "deoxygenation" process is often observed as a prominent peak in the mass spectrum and is a key diagnostic tool for identifying N-oxides.[2] In the case of 2,3,5-trimethylpyridine 1-oxide, this corresponds to the formation of the 2,3,5-trimethylpyridine radical cation at m/z 121. The intensity of this fragment can be influenced by the instrumental conditions, particularly the temperature of the ion source in atmospheric pressure ionization techniques.[2][7]

Hydroxyl Radical Loss: The [M-17]⁺ Ion

The loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion is another significant pathway, particularly for N-oxides with an alkyl substituent at the C2 position (ortho to the N-oxide).[6] This is often rationalized by a rearrangement where a hydrogen atom from the ortho-alkyl group is transferred to the N-oxide oxygen, facilitating the elimination of •OH. For 2,3,5-trimethylpyridine 1-oxide, with a methyl group at the C2 position, this pathway is expected to be highly favorable, leading to a significant ion at m/z 120. This fragment corresponds to the [M-H]⁺ ion of the deoxygenated parent amine, 2,3,5-trimethylpyridine, which is known to be a stable and abundant ion in the spectrum of the amine itself.[8][9]

Other Alkyl-Related Fragmentations

The presence of methyl groups introduces additional fragmentation possibilities, such as the loss of a methyl radical ([M-15]⁺) or rearrangements. However, the primary fragmentation events are typically dominated by processes involving the more labile N-oxide group. Fragmentations characteristic of the parent alkylpyridines, such as ring cleavage or loss of alkyl groups from the [M-16]⁺• ion, may also be observed.[6]

Proposed Fragmentation Pathway of 2,3,5-Trimethylpyridine 1-Oxide

Based on the established principles, we can propose a detailed fragmentation pathway for 2,3,5-trimethylpyridine 1-oxide upon electron ionization.

-

Molecular Ion (m/z 137): The molecular ion [C₈H₁₁NO]⁺• is formed, which is the precursor for all subsequent fragments.

-

[M-O]⁺• (m/z 121): The primary and most diagnostic fragmentation is the loss of an oxygen atom to yield the radical cation of 2,3,5-trimethylpyridine.

-

[M-OH]⁺ (m/z 120): A hydrogen atom from the C2-methyl group rearranges to the N-oxide oxygen, followed by the elimination of a hydroxyl radical. This is expected to be a major fragment ion due to the ortho-methyl group.[6]

-

Further Fragmentation: The [M-O]⁺• ion at m/z 121 can subsequently lose a hydrogen atom to form the same stable ion at m/z 120. The ion at m/z 120 may further fragment by losing ethene (C₂H₂) or other neutral species, characteristic of pyridine ring fragmentation.

Summary of Key Expected Ions

| m/z | Proposed Formula | Description of Loss | Notes |

| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) | Precursor to all fragments. |

| 121 | [C₈H₁₁N]⁺• | Loss of •O (M-16) | Diagnostic peak for N-oxides.[2][6] |

| 120 | [C₈H₁₀N]⁺ | Loss of •OH (M-17) | Highly favored due to ortho-methyl group.[6] |

| 106 | [C₇H₈N]⁺ | Loss of •O, then •CH₃ (M-16-15) | Loss of a methyl radical from the deoxygenated ion. |

| 79 | [C₅H₅N]⁺• | Ring fragmentation | Common fragment from pyridine structures. |

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a standardized workflow for obtaining the electron ionization mass spectrum of 2,3,5-trimethylpyridine 1-oxide.

Objective: To acquire a reproducible 70 eV electron ionization mass spectrum of 2,3,5-trimethylpyridine 1-oxide.

Materials:

-

2,3,5-Trimethylpyridine 1-oxide sample

-

High-purity solvent (e.g., Methanol or Acetonitrile, HPLC-grade)

-

Volumetric flasks and micropipettes

-

GC-MS or direct insertion probe-MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2,3,5-trimethylpyridine 1-oxide at a concentration of 1 mg/mL in methanol.

-

Prepare a working solution by diluting the stock solution to approximately 1-10 µg/mL, depending on instrument sensitivity.

-

-

Instrumentation (GC-MS Example):

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Injection: Inject 1 µL of the working solution. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the system.

-

Inlet Temperature: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer Settings (EI Source):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: Set to 230 °C. This temperature is a balance; too high may induce excessive thermal degradation beyond typical EI fragmentation.[2]

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of all relevant fragments and the molecular ion.

-

Solvent Delay: Set a solvent delay of at least 2-3 minutes to prevent the solvent front from saturating the detector.

-

-

Data Acquisition and Analysis:

-

Acquire the data.

-

Identify the chromatographic peak corresponding to 2,3,5-trimethylpyridine 1-oxide.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion and the key fragment ions as detailed in Section 4.

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation routes for 2,3,5-trimethylpyridine 1-oxide under electron ionization.

Caption: Proposed EI fragmentation pathway for 2,3,5-Trimethylpyridine 1-Oxide.

Conclusion

The mass spectrometry fragmentation of 2,3,5-trimethylpyridine 1-oxide is characterized by distinct and predictable pathways. The presence of significant ions at m/z 121 ([M-O]⁺•) and m/z 120 ([M-OH]⁺) serves as a reliable signature for its identification. The formation of the m/z 120 ion is particularly enhanced by the presence of the C2-methyl group, highlighting the diagnostic value of "ortho-effects" in mass spectrometry. This guide provides a robust framework for researchers to confidently identify this and similar alkylpyridine N-oxides, aiding in metabolite identification, synthetic product verification, and related analytical challenges.

References

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved January 9, 2026, from [Link]

-

Guan, J., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

-

Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

NIST. (n.d.). 2,6-Lutidine-N-oxide. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved January 9, 2026, from [Link]

-

University of Rochester. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 9, 2026, from [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]

-

El-Aneed, A., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 1051-9. [Link]

-

American Chemical Society. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

-

Samdal, S., et al. (2012). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 1011, 137-143. [Link]

-

PubChem. (n.d.). 2,3,5-Trimethyl-1-oxidopyridin-1-ium. Retrieved January 9, 2026, from [Link]

-

Wang, D. Y., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(1), A-Q. [Link]

-

NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved January 9, 2026, from [Link]

-

American Elements. (n.d.). 2,3,5-trimethylpyridine 1-oxide. Retrieved January 9, 2026, from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5-Trimethyl-1-oxidopyridin-1-ium | C8H11NO | CID 10486907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine, 2,3,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3,5-Trimethylpyridine 1-Oxide

Introduction: The Significance of 2,3,5-Trimethylpyridine 1-Oxide and the Role of Infrared Spectroscopy

2,3,5-Trimethylpyridine 1-oxide, a derivative of pyridine N-oxide, is a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The introduction of the N-oxide functional group and the substitution pattern of the methyl groups on the pyridine ring significantly influence its chemical reactivity and physical properties. In drug development and materials science, a precise understanding of the molecular structure and bonding is paramount. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to probe the vibrational modes of molecules, providing a unique "fingerprint" that is highly sensitive to the molecular structure, functional groups, and electronic environment.

This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing IR spectroscopy for the characterization of 2,3,5-trimethylpyridine 1-oxide. We will delve into the theoretical basis for its IR spectrum, present a detailed experimental protocol for spectral acquisition, and provide an in-depth analysis of the expected vibrational modes. This guide is intended for researchers, scientists, and drug development professionals who seek to employ IR spectroscopy for the unambiguous identification and structural elucidation of this class of compounds.

Theoretical Framework: Understanding the Vibrational Landscape of 2,3,5-Trimethylpyridine 1-Oxide

The infrared spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions of its bonds. The positions, intensities, and shapes of these absorption bands are directly related to the molecular structure. For 2,3,5-trimethylpyridine 1-oxide, the key vibrational modes can be categorized as follows:

-

The N-O Bond Vibrations: The N-oxide group is the most prominent feature distinguishing this molecule from its parent pyridine. The N-O stretching (νN-O) and bending (δN-O) vibrations are characteristic and provide crucial diagnostic information. The νN-O stretching vibration is particularly noteworthy. In pyridine N-oxide, this band is observed in the region of 1200-1300 cm⁻¹, though some studies using Raman spectroscopy have assigned it around 1254 cm⁻¹[1]. The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the three methyl groups in 2,3,5-trimethylpyridine 1-oxide is expected to increase the electron density on the nitrogen atom, potentially leading to a slight shift in the νN-O frequency compared to the unsubstituted pyridine N-oxide.

-

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic in-plane and out-of-plane vibrations. These include C-C and C-N stretching vibrations, as well as C-H in-plane and out-of-plane bending vibrations. The substitution pattern of the methyl groups will influence the symmetry of the ring and, consequently, the number and position of these bands. In substituted pyridines, the bands in the 1600-1500 cm⁻¹ region are of particular interest for determining the substitution pattern[2].

-

Methyl Group Vibrations: The three methyl groups will give rise to their own characteristic vibrations, including symmetric and asymmetric C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region) and C-H bending vibrations (around 1375-1450 cm⁻¹).

The overall IR spectrum of 2,3,5-trimethylpyridine 1-oxide will be a complex superposition of these vibrational modes. A thorough analysis of the spectrum, in conjunction with theoretical calculations and comparison with related compounds, allows for a detailed structural assignment.

Synthesis of 2,3,5-Trimethylpyridine 1-Oxide

The synthesis of 2,3,5-trimethylpyridine 1-oxide is typically achieved through the oxidation of the parent pyridine, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). A common method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

Experimental Protocol for Synthesis:

A representative synthetic procedure is as follows[3][4][5][6]:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3,5-trimethylpyridine in glacial acetic acid.

-

Oxidation: Slowly add a 30-35% solution of hydrogen peroxide to the stirred solution at a controlled temperature, typically between 60-90°C. The reaction is often carried out overnight to ensure complete conversion.

-

Work-up: After the reaction is complete, the excess acetic acid is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as sodium hydroxide, while cooling.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent like methylene chloride. The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is evaporated to yield the crude product.

-

Crystallization: The crude 2,3,5-trimethylpyridine 1-oxide can be further purified by crystallization from a suitable solvent system, such as ether/petroleum ether, to yield the final product with a melting point of approximately 42-44°C[3][4].

The following diagram illustrates the general workflow for the synthesis of 2,3,5-trimethylpyridine 1-oxide:

Caption: Workflow for the synthesis of 2,3,5-trimethylpyridine 1-oxide.

Experimental Protocol for Acquiring the Infrared Spectrum

The acquisition of a high-quality IR spectrum of 2,3,5-trimethylpyridine 1-oxide requires careful sample preparation and instrument setup. As the compound is a solid at room temperature, several techniques can be employed.

Step-by-Step Methodology:

-

Sample Preparation (Choose one of the following):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Nujol Mull Method:

-

Grind a small amount of the sample in an agate mortar.

-

Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, uniform paste (a mull).

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

-

Instrument Setup (FTIR Spectrometer):

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the KBr pellet holder, NaCl/KBr plates with Nujol, or the clean ATR crystal) to subtract any contributions from the atmosphere (CO₂, H₂O) and the sampling accessory.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-